N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide
Description
N-[3-(1,3-Benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a benzoxazole ring linked to a phenyl group and a thiophene-acetamide chain. Benzoxazole and thiophene moieties are pharmacologically significant due to their electron-rich aromatic systems, which enhance binding to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-18(12-15-7-4-10-24-15)20-14-6-3-5-13(11-14)19-21-16-8-1-2-9-17(16)23-19/h1-11H,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXRDXMSBNLPFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with an appropriate aldehyde or carboxylic acid derivative under acidic or basic conditions.
Attachment of the Phenyl Group: The benzoxazole ring is then coupled with a phenyl group through a suitable linker, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of the Thiophene Ring: The final step involves the acylation of the phenyl group with a thiophene derivative, typically using acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzoxazole or thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted benzoxazole or thiophene compounds.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The benzoxazole and thiophene rings can interact with biological macromolecules through π-π stacking, hydrogen bonding, and hydrophobic interactions, leading to the modulation of biological activity.
Comparison with Similar Compounds
Benzoxazole-Based Acetamides
- Compound 9a (from ): Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide. Key Differences: Incorporates a triazole linker and a thiazole group instead of a direct thiophene-acetamide chain. Properties: Higher molecular weight (MW = 534.6 g/mol) and melting point (MP = 218–220°C) compared to the target compound due to the triazole-thiazole system. Docking studies suggest stronger binding affinity to α-glucosidase (IC₅₀ = 2.8 µM) .
- Compound from : Structure: 2-(3,5-Dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide. Key Differences: Replaces thiophene with a phenoxy group and introduces ethyl substitution on benzoxazole. Properties: Enhanced lipophilicity (logP = 3.9) compared to the target compound (estimated logP = 2.5), likely improving membrane permeability but reducing aqueous solubility .
Thiophene-Containing Acetamides
- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Synthesis: Two-step process involving 2-(thiophen-2-yl)acetyl chloride and 2-aminothiophene-3-carbonitrile. Key Differences: Cyanothiophene substitution vs. benzoxazole-phenyl linkage. Spectral Data: IR (C=O stretch at 1680 cm⁻¹), ¹H NMR (δ 7.2–7.4 ppm for thiophene protons) .
Benzothiazole Analogs
N-(1,3-Benzothiazol-2-yl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide () :
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(3,4-dimethoxyphenyl)acetamide () :
Research Findings and Implications
- Synthetic Complexity : The target compound’s benzoxazole-thiophene architecture requires multi-step synthesis similar to and , but with challenges in regioselectivity .
- Biological Potential: Benzoxazole derivatives (e.g., 9a) show enzymatic inhibition, suggesting the target compound may have similar applications . Thiophene acetamides (–4) exhibit moderate bioactivity, but substitution patterns significantly alter potency .
- Structural Stability : Crystal packing in analogs (e.g., ) reveals intermolecular hydrogen bonds (N–H⋯N), which could stabilize the target compound’s solid-state structure .
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